

# PV-1115: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PV1115

Cat. No.: B15584084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of PV-1115, a potent and highly selective checkpoint kinase 2 (Chk2) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development.

## Core Properties of PV-1115

PV-1115 is a small molecule inhibitor that has demonstrated high potency and selectivity for Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.<sup>[1]</sup> Its chemical and biological characteristics are summarized below.

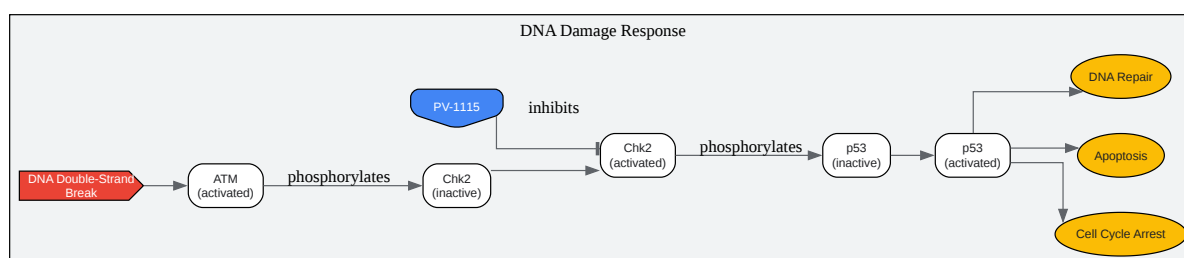
Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>19</sub> N <sub>7</sub> O <sub>3</sub>	<sup>[2]</sup>
Molecular Weight	405.41 g/mol	<sup>[3]</sup>
CAS Number	1093793-10-2	<sup>[2]</sup>
Synonyms	PV 1115, PV1115	<sup>[2]</sup>
IC <sub>50</sub> for Chk2	0.14 nM	<sup>[1]</sup>
IC <sub>50</sub> for Chk1	> 66,000 nM	<sup>[1]</sup> <sup>[4]</sup>
IC <sub>50</sub> for RSK2	> 100,000 nM	<sup>[1]</sup> <sup>[4]</sup>

# Chk2 Signaling Pathway and Mechanism of Action of PV-1115

Checkpoint kinase 2 (Chk2) is a key transducer in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks. Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2.[5] Activated Chk2, in turn, phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA.[6][7]

PV-1115 acts as an ATP-competitive inhibitor of Chk2, binding to the ATP-binding pocket of the kinase.[8] This inhibition prevents the autophosphorylation and activation of Chk2, thereby blocking the downstream signaling cascade. The high selectivity of PV-1115 for Chk2 over other kinases, such as Chk1, makes it a valuable tool for studying the specific roles of Chk2 in cellular processes.

Below is a diagram illustrating the ATM-Chk2 signaling pathway and the point of inhibition by PV-1115.



[Click to download full resolution via product page](#)

ATM-Chk2 Signaling Pathway Inhibition by PV-1115

## Experimental Protocols

Detailed methodologies for key experiments involving PV-1115 are provided below.

## Preparation of PV-1115 Stock Solution

Objective: To prepare a 10 mM stock solution of PV-1115 for in vitro assays.

Materials:

- PV-1115 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Allow the vial of PV-1115 powder to equilibrate to room temperature before opening.
- In a chemical fume hood, accurately weigh the desired amount of PV-1115. For 1 mL of a 10 mM stock solution, weigh 4.054 mg.
- Add the appropriate volume of anhydrous DMSO to the PV-1115 powder.
- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

## In Vitro Chk2 Kinase Assay

Objective: To determine the inhibitory activity of PV-1115 against Chk2 kinase.

#### Materials:

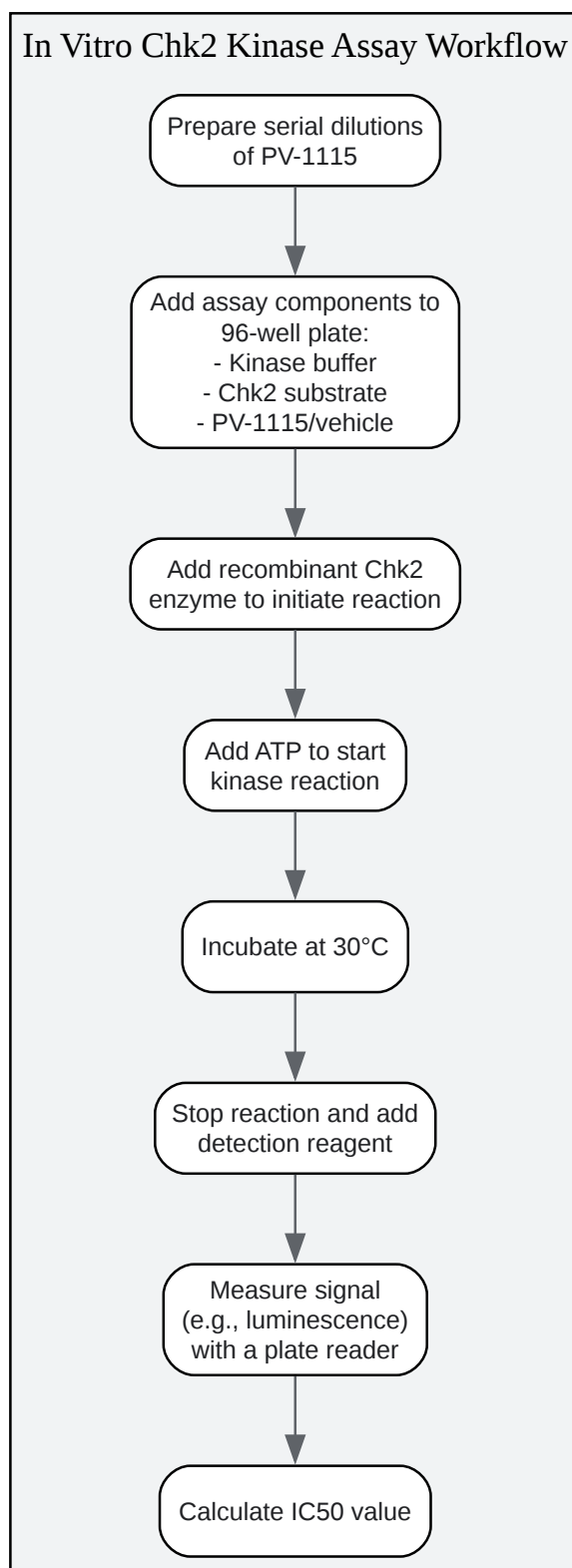
- Recombinant human Chk2 enzyme
- Chk2 peptide substrate (e.g., a peptide containing the Chk2 recognition motif)
- Adenosine triphosphate (ATP)
- Kinase assay buffer
- PV-1115 (prepared as a stock solution and serially diluted)
- 96-well plates
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Plate reader

#### Procedure:

- Prepare serial dilutions of the PV-1115 stock solution in the kinase assay buffer.
- In a 96-well plate, add the kinase assay buffer, the Chk2 peptide substrate, and the diluted PV-1115 or vehicle control (DMSO).
- Initiate the reaction by adding the recombinant Chk2 enzyme to each well.
- Start the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. The signal is typically measured using a plate reader.
- The IC<sub>50</sub> value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Below is a workflow diagram for the in vitro Chk2 kinase assay.

## In Vitro Chk2 Kinase Assay Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CHEK2 - Wikipedia [en.wikipedia.org]
- 8. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PV-1115: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584084#pv1115-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)